molecular formula C11H16N2O2 B115625 Ethyl 3-amino-4-propylpyridine-2-carboxylate CAS No. 155879-83-7

Ethyl 3-amino-4-propylpyridine-2-carboxylate

Cat. No. B115625
M. Wt: 208.26 g/mol
InChI Key: LTFGXYYCICFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-propylpyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a pyridine derivative, and its chemical structure consists of a pyridine ring with an amino group, an ethyl ester, and a propyl chain attached to it. In

Scientific Research Applications

Ethyl 3-amino-4-propylpyridine-2-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of Ethyl 3-amino-4-propylpyridine-2-carboxylate is not fully understood. However, studies have shown that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Studies have shown that Ethyl 3-amino-4-propylpyridine-2-carboxylate has anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been found to have neuroprotective effects and may protect against oxidative stress and neuronal damage. Additionally, it has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-amino-4-propylpyridine-2-carboxylate in lab experiments is that it has a relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential applications in medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic settings.

Future Directions

There are several potential future directions for research on Ethyl 3-amino-4-propylpyridine-2-carboxylate. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system and acetylcholinesterase. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be worthwhile to investigate its potential as a treatment for other conditions such as epilepsy and chronic pain. Finally, further studies may be needed to optimize its use in therapeutic settings and to investigate potential side effects and toxicity.
Conclusion
In conclusion, Ethyl 3-amino-4-propylpyridine-2-carboxylate has significant potential as a chemical compound with potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it has been found to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic settings.

properties

CAS RN

155879-83-7

Product Name

Ethyl 3-amino-4-propylpyridine-2-carboxylate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-4-propylpyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-5-8-6-7-13-10(9(8)12)11(14)15-4-2/h6-7H,3-5,12H2,1-2H3

InChI Key

LTFGXYYCICFVLV-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC=C1)C(=O)OCC)N

Canonical SMILES

CCCC1=C(C(=NC=C1)C(=O)OCC)N

synonyms

2-Pyridinecarboxylicacid,3-amino-4-propyl-,ethylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-4-n-propylpyridine-2-carboxylic acid (Preparation 4; 0.36 g, 0,002 mol) was added to a stirred mixture of cesium carbonate (0,325 g, 0.001 mol) in water (20 ml), then this mixture was evaporated under vacuum and the residue azeotroped with dimethylformamide (2×20 ml). The resulting cesium salt was suspended in dimethylformamide (3 ml) and the stirred suspension then treated dropwise with ethyl iodide (0.17 ml, 0.0021 mol). After a further 0.25 hour, the solvent was evaporated under vacuum and the residue partitioned between water (20 ml) and ethyl acetate (20 ml). The organic phase was washed with water (10 ml), dried (MgSO4) and evaporated under vacuum, then the residue crystallised from acetone:hexane to give the title compound as an off-white solid (0.35 g, 84%), m.p. 93°-96° C. Found: C,63.39; H,7.73; N,13.39. C11H16N2O2 requires C,63.44; H,7.74; N,13.45%.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Yield
84%

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